molecular formula C17H18FN3O B275536 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No. B275536
M. Wt: 299.34 g/mol
InChI Key: IKYOAMNPZFMUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as FMAU, is a small molecule that has been studied for its potential applications in scientific research. FMAU is a derivative of the antiviral drug famciclovir and has been found to have interesting properties that make it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is a nucleoside analogue and is structurally similar to the building blocks of DNA. When N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is incorporated into the DNA of a cell, it can disrupt the normal processes of DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to have a number of biochemical and physiological effects. In addition to its potential use in cancer imaging and viral infection treatment, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to have a neuroprotective effect, which may make it useful for preventing or treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is its ability to selectively accumulate in cancer cells. This makes it useful for detecting and monitoring the progression of cancer. Additionally, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of future directions for research involving N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of research is in the development of new imaging techniques for the detection and monitoring of cancer. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has shown promise as a cancer imaging agent, and further research may lead to the development of new diagnostic tools for cancer. Additionally, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine may have potential applications in the development of new treatments for viral infections and neurological disorders. Further research is needed to fully understand the potential of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine in these areas.

Synthesis Methods

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine can be synthesized through a multi-step process that involves the conversion of famciclovir to its intermediate, followed by the addition of various reagents to create the final product. The synthesis of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer imaging. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to accumulate in cancer cells, making it useful for detecting and monitoring the progression of cancer. Additionally, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been studied for its potential use in the treatment of viral infections, specifically herpes simplex virus.

properties

Product Name

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C17H18FN3O/c18-16-5-2-1-4-15(16)17-7-6-14(22-17)12-19-8-3-10-21-11-9-20-13-21/h1-2,4-7,9,11,13,19H,3,8,10,12H2

InChI Key

IKYOAMNPZFMUIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)F

Origin of Product

United States

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